N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-Cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-nitrophenyl group at position 3, a thioacetamide linker at position 2, and a cyclohexylamine moiety. This compound is part of a broader class of pyrimidoindoles studied for their selective Toll-like receptor 4 (TLR4) antagonistic activity . Its synthesis typically involves coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar reagents to form the acetamide bond .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h4-5,8-13,15,26H,1-3,6-7,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXWYKREWGUJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, exploring various studies and findings related to its efficacy and mechanisms.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a thioacetamide moiety, and a pyrimido[5,4-b]indole framework. Its chemical formula is . The presence of the nitrophenyl group is significant for its biological interactions.
Antiviral Properties
Research indicates that compounds containing heterocyclic structures similar to N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown promising antiviral activities. Notably, derivatives of pyrimido[5,4-b]indole have been identified as effective in activating TLR pathways, which are crucial for innate immune responses against viral infections. For instance, one study demonstrated that a related compound significantly enhanced immune responses in mice when used as an adjuvant in vaccination protocols against influenza viruses .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been assessed in several cancer cell lines. In vitro studies revealed that the compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through the activation of specific signaling pathways .
The mechanism by which N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exerts its biological effects involves several pathways:
- TLR Activation : The compound has been shown to activate Toll-like receptors (TLRs), particularly TLR4 and TLR7, leading to the activation of NF-kB signaling pathways. This activation results in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- Apoptotic Pathways : It induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, which are critical for programmed cell death .
Data Summary
The following table summarizes key findings related to the biological activity of N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide:
Case Studies
- Influenza Virus Study : In a prime-boost immunization model using inactivated influenza A virus (A/California/04/2009), the compound demonstrated enhanced immunogenicity when used with other TLR ligands. The combination led to significantly higher antibody responses compared to controls .
- Cancer Cell Line Evaluation : A series of tests on different cancer cell lines showed that N-cyclohexyl derivatives exhibited varying degrees of cytotoxicity with potential applications in targeted cancer therapies .
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized against analogous pyrimido[5,4-b]indoles with modifications to the aryl group, heteroatom substitution, and N-alkyl/aryl substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Modifications to the Aryl Group at Position 3
Key Findings :
- Electron-withdrawing groups (e.g., 4-nitro in the target compound) are hypothesized to enhance TLR4 binding through dipole interactions, as seen with 4-chlorophenyl derivatives (IC₅₀ improvements) .
- Bulkier substituents (naphthalen-2-yl) reduce potency, likely due to steric hindrance .
- Alkyl chain length at position 5 inversely correlates with activity; dodecyl derivatives (Compound 50) show diminished TLR4 inhibition compared to methyl or pentyl analogs .
Heteroatom Substitution in the Thioacetamide Linker
Key Findings :
- Thioether linkers are critical for activity; oxidation to sulfonyl/sulfinyl groups abolishes TLR4 binding, likely due to disrupted hydrogen bonding .
- Ether linkers (Compound 9) retain partial activity but with reduced potency, suggesting sulfur’s polarizability is essential .
Variations in the N-Substituent
Key Findings :
- Cyclohexyl substituents balance lipophilicity (LogP ~3.2) and solubility, optimizing cell permeability .
- Aromatic N-substituents (naphthalen-2-yl) increase LogP, risking pharmacokinetic drawbacks .
- Smaller cycloalkyl groups (cyclopentyl, cyclobutyl) marginally improve solubility but reduce synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
